molecular formula C19H12Cl2N4OS B2879017 (E)-4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 477305-30-9

(E)-4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No.: B2879017
CAS No.: 477305-30-9
M. Wt: 415.29
InChI Key: QXLHQRICVWQFMW-UKTHLTGXSA-N
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Description

This compound features a benzamide core linked to a cyano-substituted vinylamino group and a 4-(3,4-dichlorophenyl)thiazol-2-yl moiety. The thiazole ring and dichlorophenyl substituents are common in agrochemicals and pharmaceuticals, suggesting possible applications in these domains .

Properties

IUPAC Name

4-[[(E)-2-cyano-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N4OS/c20-15-6-3-12(7-16(15)21)17-10-27-19(25-17)13(8-22)9-24-14-4-1-11(2-5-14)18(23)26/h1-7,9-10,24H,(H2,23,26)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLHQRICVWQFMW-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H13Cl2N3O2SC_{20}H_{13}Cl_2N_3O_2S. The compound features a thiazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its structural components, particularly the thiazole moiety and the cyano group. These functional groups have been shown to interact with various biological targets, including enzymes and receptors involved in cancer progression and viral replication.

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)1.61Induction of apoptosis
Compound BHT29 (Colon)1.98Cell cycle arrest
Compound CA-431 (Skin)0.06Inhibition of Bcl-2

The presence of electron-withdrawing groups, such as chlorine, enhances the anticancer activity by increasing the compound's lipophilicity and enabling better cell membrane penetration .

Antiviral Activity

Recent investigations have highlighted the potential of this compound as an inhibitor of viral proteases, specifically targeting the papain-like protease (PLpro). This enzyme is crucial for the replication of viruses such as SARS-CoV-2.

Table 2: Inhibitory Activity Against Viral Proteases

CompoundTarget EnzymeIC50 (µM)Reference
(E)-4-((...)benzamidePapain-like protease0.12
Compound DPLpro0.08

The mechanism involves binding to the active site of PLpro, thereby preventing viral replication and offering a potential therapeutic avenue for treating viral infections .

Case Studies

Several studies have explored the biological activity of thiazole-based compounds similar to this compound:

  • Study on Anticancer Properties : A study evaluated a series of thiazole derivatives against various cancer cell lines, demonstrating that modifications in the phenyl ring significantly affected cytotoxicity. The most potent derivative exhibited an IC50 value lower than standard chemotherapeutics like doxorubicin .
  • Antiviral Research : Another investigation focused on evaluating thiazole derivatives as potential antiviral agents against COVID-19. The study found that certain modifications increased inhibitory activity against PLpro, suggesting a promising direction for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Groups

Thiazole vs. Triazole Derivatives
  • Target Compound: Contains a thiazole ring with 3,4-dichlorophenyl substitution. Thiazoles are known for metabolic stability and π-π stacking interactions in biological targets .
  • Pesticide Analogs (e.g., Etaconazole, Propiconazole) : Feature triazole rings with 2,4-dichlorophenyl groups. Triazoles are prevalent in fungicides due to their ability to inhibit cytochrome P450 enzymes .
Dichlorophenyl Substitution Patterns
  • Target Compound : 3,4-dichlorophenyl group enhances steric bulk and electron-withdrawing effects, possibly improving target affinity.
  • Pesticide Analogs : 2,4-dichlorophenyl substitution is common in fungicides but may confer different steric and electronic profiles .
Functional Groups
  • Triazole-Thione Derivatives (e.g., ): Thione groups facilitate hydrogen bonding (N–H···S interactions) but may reduce metabolic stability compared to cyano groups .
Physicochemical Properties
  • Hydrogen-Bonding Capacity: The benzamide and cyano groups in the target compound may form stronger hydrogen bonds than the thione and ether groups in analogs (), improving solubility .
  • Stability: The electron-withdrawing cyano and dichlorophenyl groups likely enhance oxidative stability compared to thione-containing derivatives .

Data Table: Comparative Analysis

Feature Target Compound Pesticide Analogs (e.g., Etaconazole) Triazole-Thione Derivatives ()
Core Structure Thiazole with benzamide Triazole with 1,3-dioxolane Triazole-thione with thiocarbonohydrazide
Dichlorophenyl Position 3,4-dichloro 2,4-dichloro 2-chloro (benzylidene)
Key Functional Groups Cyano, vinylamino, benzamide Triazole, dioxolane Thione, hydrazinecarbothioamide
Synthetic Method Likely Schiff base condensation Acid-catalyzed cyclization Reflux with substituted benzaldehydes
Potential Applications Pharmaceuticals (kinase inhibition) Agrochemicals (fungicides) Crystal engineering, hydrogen-bond networks
References

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